2-cyano-N-(3-methylphenyl)acetamide

Description

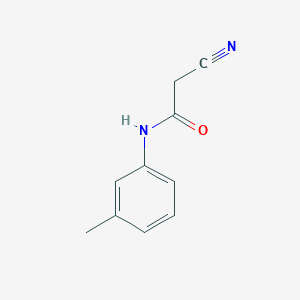

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-19-4 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano N 3 Methylphenyl Acetamide Framework

Role of the Active Methylene (B1212753) Group (C-2) in Condensation and Substitution Reactions

The methylene group (CH₂) positioned between the cyano and carbonyl groups is particularly reactive. The electron-withdrawing nature of both adjacent functional groups increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. This "active methylene" character is central to the compound's utility in synthesis.

The resulting carbanion is a potent nucleophile that readily participates in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. organic-chemistry.org These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures. For instance, condensation with aldehydes can lead to the formation of α,β-unsaturated cyanoacrylamides. nih.gov

Furthermore, the active methylene group is a key site for substitution reactions. It can be alkylated, allowing for the introduction of various substituents at the C-2 position. organic-chemistry.org This versatility is exploited in the synthesis of a wide array of derivatives.

Electrophilic and Nucleophilic Sites within the Molecular Structure

The molecular framework of 2-cyano-N-(3-methylphenyl)acetamide possesses distinct electrophilic and nucleophilic centers, which govern its reactivity profile.

Electrophilic Sites:

Nitrile Carbon: The carbon atom of the cyano group (-C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the triple bond. ebsco.comlibretexts.org This site is susceptible to attack by nucleophiles. wikipedia.org

Carbonyl Carbon: Similarly, the carbonyl carbon of the amide group is electrophilic due to the polarization of the C=O bond by the more electronegative oxygen atom. khanacademy.org

Nucleophilic Sites:

Nitrile Nitrogen: The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a nucleophile or a hydrogen bond acceptor. nih.gov

Amide Nitrogen and Oxygen: The nitrogen and oxygen atoms of the amide group also have lone pairs of electrons, rendering them nucleophilic.

Active Methylene Carbon (as a carbanion): As previously mentioned, upon deprotonation, the active methylene group forms a nucleophilic carbanion.

This distribution of electron density allows the molecule to react with a diverse range of reagents, leading to the formation of various heterocyclic and acyclic compounds.

Reactivity Modulation of the Nitrile Group by Substituents

The reactivity of the nitrile group in N-aryl-2-cyanoacetamides, including the 3-methylphenyl derivative, can be influenced by the nature of the substituents on the aryl ring. While specific studies on the 3-methyl group's effect on this particular compound are not extensively detailed in the provided context, general principles of electronic effects apply.

The methyl group at the meta position of the phenyl ring is a weak electron-donating group through induction. This can subtly influence the electron density across the molecule, potentially modulating the electrophilicity of the nitrile carbon and the acidity of the active methylene protons. However, these effects are generally less pronounced than those of strongly electron-withdrawing or electron-donating groups in the ortho or para positions.

In the broader context of cyano-containing compounds, the reactivity of the nitrile group is highly dependent on its chemical environment. For example, the presence of additional electron-withdrawing groups can significantly enhance the electrophilicity of the nitrile carbon. nih.gov

Investigated Reaction Mechanisms for Derivative Formation

The synthesis of various derivatives from this compound proceeds through several well-established reaction mechanisms.

A prominent application of 2-cyano-N-arylacetamides is in the synthesis of 3-cyano-2-pyridone heterocycles. mdpi.comsciforum.net The reaction mechanism typically involves the base-catalyzed formation of a carbanion from the active methylene group of the cyanoacetamide. mdpi.com

This carbanion then acts as a nucleophile, attacking an appropriate electrophile, such as an α,β-unsaturated ketone or another carbonyl compound. mdpi.com The subsequent cyclization and dehydration steps lead to the formation of the stable 3-cyano-2-pyridone ring system. mdpi.commdpi.com The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction pathway and yield. mdpi.com

Table 1: Synthesis of 3-Cyano-2-pyridone Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyano-N-arylacetamide | Acetylacetone | KOH | Ethanol | 3-Cyano-2-pyridone derivative | 61-79% | mdpi.com |

While not directly a reaction of the starting material itself, the derivatives of this compound, specifically cyano-acrylamides, can undergo reactions via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is particularly relevant in the context of their interaction with nucleophiles.

The presence of two electron-withdrawing groups (cyano and acrylamide) on the same carbon atom in the Michael adduct stabilizes the resulting carbanion. nih.gov This stabilization facilitates the elimination of a leaving group, a key feature of the E1cB pathway. The rapid reversibility of thiol addition to cyanoacrylamides, for instance, is attributed to this type of mechanism, where the stability of the carbanion intermediate plays a crucial role. nih.gov

The unique reactivity of the this compound framework makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient for building molecular complexity from simple starting materials. researchgate.net

For example, a metal-free cascade reaction has been developed for the synthesis of 3-cyano-2-pyridones from ynones and 2-cyanoacetamides. mdpi.com This process involves a sequence of C-C and C-N bond formations in one operation. mdpi.com Such cascade reactions often proceed through a series of intermediates, such as carbanions and enamines, that are generated in situ and react further to yield the final product. The development of these one-pot multicomponent reactions is a significant area of research in organic synthesis. researchgate.net

Hydrolysis Mechanisms of Nitriles to Amides

The conversion of a nitrile functional group to an amide is a fundamental transformation in organic chemistry, representing a partial hydrolysis pathway. This reaction is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The hydrolysis of the cyano group in the this compound framework can be achieved under various conditions, including acidic, basic, metal-catalyzed, and enzymatic catalysis. While the complete hydrolysis of a nitrile yields a carboxylic acid, the reaction can often be controlled to isolate the intermediate amide. chemistrysteps.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of a nitrile to an amide is initiated by the protonation of the nitrile nitrogen. This initial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com The subsequent steps involve a series of proton transfers and resonance stabilization to form the amide product. lumenlearning.comjove.com

The general mechanism for acid-catalyzed hydrolysis of a nitrile to an amide proceeds as follows:

Protonation of the nitrile: The nitrogen atom of the cyano group is protonated by the acid catalyst, forming a nitrilium ion. youtube.com This activation step is crucial as nitriles are generally unreactive towards weak nucleophiles. organicchemistrytutor.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the nitrilium ion. lumenlearning.com

Proton transfer: A proton is transferred from the oxygen atom to a water molecule, forming a protonated imidic acid.

Tautomerization: The protonated imidic acid undergoes tautomerization to form a protonated amide. chemistrysteps.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the neutral amide and regenerate the acid catalyst. libretexts.orglumenlearning.com

The reaction is typically carried out by heating the nitrile with a dilute aqueous acid, such as hydrochloric acid. chemguide.co.uk However, controlling the reaction to stop at the amide stage can be challenging, as the amide can be further hydrolyzed to a carboxylic acid under the same conditions. chemistrysteps.comjove.com

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis of a nitrile to an amide follows a different mechanistic pathway. This method often provides a better opportunity to isolate the amide intermediate, particularly under milder reaction conditions. youtube.comorganicchemistrytutor.com The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org

The steps for base-catalyzed hydrolysis are:

Nucleophilic attack: A hydroxide ion directly attacks the carbon atom of the carbon-nitrogen triple bond. youtube.comchemistrysteps.com

Protonation: The resulting intermediate with a negative charge on the nitrogen is protonated by water to form an imidic acid and regenerate the hydroxide ion. libretexts.orgchemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide. This process can be facilitated by the basic conditions, involving deprotonation from the oxygen and subsequent protonation at the nitrogen. jove.com

Controlling the temperature and reaction time is crucial for isolating the amide. Milder conditions, such as warming the solution to a temperature below 100°C without vigorous reflux, favor the formation and isolation of the amide. youtube.com More forcing conditions, like prolonged heating at high temperatures, will lead to the further hydrolysis of the amide to the corresponding carboxylate salt. youtube.comorganicchemistrytutor.com

| Catalyst Type | Initiating Step | Key Intermediate | Conditions for Amide Isolation |

| Acid | Protonation of nitrile nitrogen | Protonated imidic acid | Difficult; requires careful control of reaction time and temperature. chemistrysteps.comjove.com |

| Base | Nucleophilic attack by hydroxide ion | Imidic acid | More feasible; milder conditions (e.g., <100°C, shorter reaction time). youtube.comorganicchemistrytutor.com |

Metal-Catalyzed Hydrolysis

Metal ions can act as Lewis acids to catalyze the hydrolysis of nitriles to amides. The coordination of the metal ion to the nitrogen atom of the nitrile group activates it towards nucleophilic attack by water, similar to protonation in acid-catalyzed hydrolysis. google.com This method can offer advantages in terms of reaction rates and selectivity.

A variety of metal-based systems have been developed for this transformation. For instance, a catalytic system comprising a zinc(II) salt (like zinc nitrate) in combination with an oxime has been shown to effectively catalyze the hydrolysis of nitriles to carboxamides. google.com The proposed mechanism involves the activation of the nitrile through ligation to the zinc(II) center, followed by nucleophilic attack by the oxime. Subsequent hydrolysis yields the amide and regenerates the catalytic species. google.com Another proposed mechanism for metal-catalyzed hydration of nitriles is the "two-metal mechanism," where one metal ion coordinates with the nitrile nitrogen and a second metal ion coordinates with the oxygen of a water molecule, facilitating the nucleophilic attack. researchgate.net

Enzymatic Hydrolysis

Enzymatic methods for nitrile hydrolysis offer high selectivity and operate under mild conditions, often at neutral pH and room temperature. researchgate.net Two main enzymatic pathways are known for the conversion of nitriles to carboxylic acids, with one proceeding through an amide intermediate. researchgate.net

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step, without the formation of a free amide intermediate. researchgate.net

Nitrile Hydratases and Amidases: This is a two-step pathway. First, a nitrile hydratase catalyzes the hydration of the nitrile to the corresponding amide. researchgate.netuni-stuttgart.de Subsequently, an amidase can hydrolyze the amide to the carboxylic acid. researchgate.netuni-stuttgart.de By using a microorganism that possesses a nitrile hydratase but lacks or has low amidase activity, or by deactivating the amidase, the reaction can be effectively stopped at the amide stage.

These enzymatic systems, particularly those involving nitrile hydratases, are of significant industrial interest for the production of amides like acrylamide (B121943) and nicotinamide (B372718) due to their high efficiency and selectivity. researchgate.net

Spectroscopic and Structural Elucidation of 2 Cyano N 3 Methylphenyl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, revealing key information about connectivity and stereochemistry.

For instance, in derivatives such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide proton signal appears as a singlet at a downfield chemical shift, typically in the range of δ 9.32 ppm, due to the deshielding effect of the adjacent carbonyl group. nih.govacs.org The methylene (B1212753) protons adjacent to the cyano and carbonyl groups are expected to appear as a singlet around δ 4.10 ppm. nih.govacs.org The aromatic protons of the 3-methylphenyl group would present as a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), with the methyl group protons appearing as a singlet further upfield.

Table 1: Representative ¹H NMR Data for Cyanoacetamide Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govacs.org | Amide (N-H) | 9.32 | Singlet |

| Methylene (-CH₂) | 4.10 | Singlet |

Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. In a derivative like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the carbonyl carbon of the amide group is typically observed at a downfield position, around δ 167.16 ppm. nih.gov The carbon atom of the nitrile group (-C≡N) is expected to resonate at approximately δ 114.45 ppm. nih.gov The methylene carbon (-CH₂) signal generally appears further upfield, for example, at δ 36.82 ppm. nih.gov The carbon atoms of the 3-methylphenyl ring would produce a series of signals in the aromatic region (δ 110-140 ppm), with the methyl carbon appearing at a characteristic upfield position.

Table 2: Representative ¹³C NMR Data for a Cyanoacetamide Derivative

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov | Amide Carbonyl (C=O) | 167.16 |

| Nitrile (-C≡N) | 114.45 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-cyano-N-(3-methylphenyl)acetamide and its derivatives is characterized by several key absorption bands.

The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3260-3300 cm⁻¹. nih.gov The C=O stretching vibration of the amide, known as the Amide I band, is strong and characteristically found around 1680-1690 cm⁻¹. nih.gov Another important band is the Amide II band, which results from a combination of N-H bending and C-N stretching vibrations, and is observed near 1430-1440 cm⁻¹. nih.gov The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the range of 2220-2230 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching from the methyl and methylene groups, would also be present.

Table 3: Characteristic IR Absorption Frequencies for Cyanoacetamide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3262 nih.gov |

| C≡N (Nitrile) | Stretching | ~2222 nih.gov |

| C=O (Amide I) | Stretching | ~1688 nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). In electron ionization (EI) mass spectrometry of N-monosubstituted cyanoacetamides, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight.

The fragmentation patterns of N-aryl cyanoacetamides are influenced by the stability of the resulting fragments. Common fragmentation pathways include the fission of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. ceon.rs For N-aryl substituted cyanoacetamides, fragmentation often involves the cleavage of the amide bond. The elimination of a ketene fragment from the acyl group can also occur, leading to the formation of a stable ion. ceon.rs The specific fragmentation of this compound would be expected to produce fragments corresponding to the 3-methylphenyl isocyanate ion and other characteristic ions resulting from cleavages around the amide functionality.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms within a single crystal. This technique yields precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

While the crystal structure of this compound itself has not been reported in the provided sources, analysis of several derivatives reveals common structural motifs. Cyanoacetamide derivatives often crystallize in monoclinic or orthorhombic systems. For example, 2-cyano-N-(furan-2-ylmethyl)acetamide crystallizes in the monoclinic space group P2₁/c, while (R)-2-Cyano-N-(1-phenylethyl)acetamide adopts an orthorhombic P222 space group. researchgate.netnih.govresearchgate.net

A key feature in the crystal packing of these compounds is the formation of extensive hydrogen bonding networks. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as an acceptor, often leading to the formation of chains or more complex supramolecular architectures. researchgate.netnih.govresearchgate.net For instance, in 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, generating chains. nih.govresearchgate.net The dihedral angle between the plane of the acetamide (B32628) group and the aromatic ring is a significant conformational parameter, as seen in (R)-2-Cyano-N-(1-phenylethyl)acetamide, where this angle is 68.7 (1)°. researchgate.net

Table 4: Representative Single Crystal X-ray Diffraction Data for Cyanoacetamide Derivatives

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| (R)-2-Cyano-N-(1-phenylethyl)acetamide researchgate.net | Orthorhombic | P222 | Dihedral angle of 68.7 (1)° between acetamide and benzene ring. |

| 2-cyano-N-(furan-2-ylmethyl)acetamide nih.govresearchgate.net | Monoclinic | P2₁/c | Molecules linked by N—H⋯O and C—H⋯O hydrogen bonds. |

Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound is significantly influenced by the presence of hydrogen bonds, which are critical in defining the supramolecular architecture. The molecule possesses functional groups that are prime candidates for forming these directional interactions. Specifically, the amide group contains a nitrogen-hydrogen (N-H) bond, which acts as a hydrogen bond donor. The potential hydrogen bond acceptors within the molecule are the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the nitrile group (C≡N).

Based on the common motifs observed in related N-aryl acetamide crystal structures, it is anticipated that the primary hydrogen bonding interaction would be the N−H···O bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions are typically strong and are known to form robust synthons, which can lead to the assembly of molecules into one-dimensional chains or two-dimensional networks.

For instance, molecules could be linked into infinite chains where the molecules are connected head-to-tail. Another possibility is the formation of dimeric structures, which can then be further interconnected. The participation of the weaker C−H···O or C−H···N interactions, as well as potential π–π stacking interactions involving the phenyl rings, would further stabilize the crystal lattice.

Computational Chemistry and Theoretical Studies on 2 Cyano N 3 Methylphenyl Acetamide Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like acetamide (B32628) derivatives. DFT calculations can predict a wide range of properties, from optimized geometries to spectroscopic features, which are invaluable for complementing and interpreting experimental data.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For acetamide analogs, this process reveals crucial details about bond lengths, bond angles, and dihedral angles.

Theoretical studies on related N-aryl acetamide structures, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to achieve full geometry relaxation. acs.orgacs.org The optimized geometry confirms the local energy minimum through vibrational frequency calculations, ensuring no imaginary frequencies are present. acs.org

Conformational analysis of acetamide derivatives reveals the rotational barriers around key single bonds, such as the C-N amide bond. researchgate.net For N-substituted acetamides, the potential energy surface can be mapped to identify different stable rotamers and conformers. researchgate.net In structures like 2-hydroxy-N-m-tolylacetamide, DFT calculations show that the amide tautomer is significantly more stable than the imidol form. imist.ma The planarity of the amide group and the orientation of the aryl ring relative to the acetamide backbone are key structural parameters determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters for an Acetamide Analog (N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) Data sourced from computational studies on related acetamide analogs. acs.org

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | 1.22 |

| N-H | 1.01 |

| C-N (amide) | 1.37 |

| C≡N | 1.16 |

| C-N-C (angle) | 125.8 |

| O=C-N (angle) | 123.5 |

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For acetamide analogs, DFT calculations show that the HOMO is often localized on the electron-rich aromatic (tolyl) ring, while the LUMO is typically distributed over the electron-withdrawing cyanoacetamide moiety. researchgate.netnih.gov This separation of frontier orbitals dictates how the molecule interacts with electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For acetamide derivatives, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are typically regions of high negative potential. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Acetamide Analogs Representative data from DFT studies on related acetamide structures. imist.manih.gov

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-hydroxy-N-m-tolylacetamide | -6.45 | -0.98 | 5.47 |

| ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate | -6.58 | -2.10 | 4.48 |

Theoretical vibrational frequency calculations are a powerful tool for assigning absorption bands in experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational characteristics of the molecule.

Studies on analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate have successfully used DFT (e.g., B3LYP/6-311++G(d,p)) to calculate vibrational frequencies. nih.govnih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental data. nih.gov Key vibrational modes for acetamide derivatives include the N-H stretch, C=O stretch (amide I band), C-N stretch mixed with N-H bend (amide II band), and the C≡N stretch. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Acetamide Analogs Data compiled from studies on related molecules. imist.manih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| N-H stretch | 3262 - 3146 | 3598 (unscaled) | Amide N-H bond stretching |

| C≡N stretch | 2222 | ~2230 | Nitrile group stretching |

| C=O stretch | 1688 - 1677 | 1759 (unscaled) | Amide I band |

| C-N stretch / N-H bend | ~1433 | ~1440 | Amide II band |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for structure elucidation and verification. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.govmdpi.com

By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to the experimental spectrum, chemists can confirm or reject a structural hypothesis. youtube.com For acetamide analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations have shown good correlation with experimental chemical shifts. acs.orgnih.gov The calculations can accurately predict the shifts for protons of the amide (N-H), methylene (B1212753) (-CH₂-), and aromatic groups, as well as the carbons of the carbonyl (C=O), nitrile (C≡N), and phenyl rings. acs.orgnih.gov

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for an Acetamide Analog Illustrative data based on studies of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.orgnih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| ¹H NMR | ||

| N-H | 9.32 | ~9.3 |

| -CH₂- | 4.10 | ~4.1 |

| Aromatic-H | 6.89 - 7.33 | ~6.9 - 7.4 |

| ¹³C NMR | ||

| C=O | 167.16 | ~167 |

| C≡N | 114.45 | ~115 |

| -CH₂- | 36.82 | ~37 |

| Aromatic-C | 120 - 150 | ~120 - 150 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their ultraviolet-visible (UV-Vis) absorption spectra. imist.ma This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

For acetamide derivatives, TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* transitions, which are typically high-intensity and associated with the conjugated systems of the aromatic ring and carbonyl group, and n→π* transitions, which are lower in intensity and involve non-bonding electrons on atoms like oxygen. imist.ma In a study of 2-hydroxy-N-m-tolylacetamide, TD-DFT calculations were used to predict the UV spectrum and analyze the transitions for both the amide and imidol tautomers, helping to distinguish between them. imist.ma

Table 5: Predicted Electronic Transitions and Absorption Maxima (λmax) for an Acetamide Analog Representative data from TD-DFT calculations on 2-hydroxy-N-m-tolylacetamide. imist.ma

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~270 | > 0.1 | HOMO → LUMO (π→π) |

| ~235 | > 0.2 | HOMO-1 → LUMO (π→π) |

| ~310 | < 0.01 | HOMO → LUMO+1 (n→π*) |

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of global reactivity descriptors, also known as quantum chemical descriptors, can be calculated using DFT to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier orbitals and provide a conceptual framework for understanding chemical reactions. nih.govresearchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A global measure of electrophilic power, indicating the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

These parameters have been calculated for various acetamide analogs to provide a quantitative assessment of their reactivity. imist.maresearchgate.net For instance, the electrophilicity index can be a strong predictor of reactivity in certain reaction types. nih.gov

Table 6: Calculated Quantum Chemical Descriptors for an Acetamide Analog Data based on DFT calculations for 2-hydroxy-N-m-tolylacetamide. imist.ma

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.45 |

| Electron Affinity (A) | -E(LUMO) | 0.98 |

| Electronegativity (χ) | (I+A)/2 | 3.715 |

| Chemical Hardness (η) | (I-A)/2 | 2.735 |

| Chemical Softness (S) | 1/2η | 0.183 |

| Electrophilicity Index (ω) | χ² / 2η | 2.52 |

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arxiv.org This analysis is predicated on the change in electron density as the number of electrons in the system is altered. nih.gov

In a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a close analog, Fukui functions were calculated to pinpoint reactive regions. The analysis revealed that this molecule was more susceptible to electrophilic attack than to nucleophilic or radical attack. Specifically, electrophilic regions were identified on several carbon, oxygen, nitrogen, and sulfur atoms, indicating these as likely sites for reaction with electron-rich species. nih.gov

Similarly, computational investigations on 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide have utilized Fukui functions to delineate their electrophilic and nucleophilic areas. researchgate.net Such analyses are instrumental in predicting how these molecules will interact with other chemical species, a key aspect in drug design and materials science. royalsocietypublishing.org The general principle is to identify atoms with a high value for the Fukui function, which indicates a greater propensity for undergoing a reaction at that site.

Table 1: Illustrative Fukui Function Data for a Hypothetical 2-Cyano-N-arylacetamide Analog

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| O(1) | 0.085 | 0.150 | 0.118 |

| N(1) | 0.042 | 0.098 | 0.070 |

| C(7) | 0.110 | 0.050 | 0.080 |

| C(8) | 0.030 | 0.120 | 0.075 |

Note: This table is illustrative and based on general findings for similar compounds. The values represent the propensity of each atomic site to attack by different reactive species.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) analysis is a computational method used to predict the flow of electrons in a reaction between two molecules. nih.gov This is particularly useful in understanding interactions between a potential drug molecule and biological targets, such as DNA bases. nih.gov The direction of charge transfer is determined by the ECT value; a positive ECT indicates that charge is transferred from a base to the compound, while a negative ECT signifies charge migration from the compound to the base. nih.gov

In the computational study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the ECT method was employed to examine its interactions with DNA bases like guanine, thymine, adenine, and cytosine. nih.gov Such analyses help in understanding the binding mechanisms and potential mutagenicity of compounds. The study of cyano-bridged {Fe2Co2} clusters also highlights the importance of electron transfer dynamics, which can be influenced by factors such as solvent and molecular structure. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. This technique is particularly valuable for studying the stability of a ligand within the binding site of a protein.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a 2-Cyano-N-arylacetamide Analog in a Protein Binding Site

| Parameter | Value | Significance |

| RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's position within the binding site. |

| Number of H-Bonds | 3-5 | Shows the extent of hydrogen bonding, a key contributor to binding affinity. |

| Binding Free Energy | -8.5 kcal/mol | Predicts the strength of the interaction between the ligand and the protein. |

Note: This table is illustrative and represents typical data obtained from MD simulations.

Reaction Pathway Energetics and Transition State Analysis

Understanding the energetics of a chemical reaction, including the identification of transition states, is fundamental to predicting reaction feasibility and rates. Computational methods can map out the potential energy surface of a reaction, revealing the energy barriers that must be overcome.

Synthetic Applications of 2 Cyano N 3 Methylphenyl Acetamide As a Synthon

Heterocyclic Synthesis

The reactivity of 2-cyano-N-arylacetamides makes them ideal starting materials for constructing a variety of heterocyclic rings. The active methylene (B1212753) group (CH2) adjacent to the cyano (CN) and carbonyl (CO) groups is particularly acidic and serves as a key nucleophilic center, while the cyano and carbonyl groups can act as electrophilic sites for cyclization reactions. ekb.egresearchgate.net

Formation of Five-Membered Heterocycles (e.g., Thiazoles, Pyrazoles, Thiophenes, Furans)

The application of 2-cyano-N-(3-methylphenyl)acetamide and its analogues in the synthesis of five-membered heterocycles is well-established, leveraging the compound's reactive sites to build various ring systems.

Thiazoles: Thiazole (B1198619) rings can be synthesized from N-aryl cyanoacetamides through reactions with sulfur-containing reagents. For instance, reaction with thioglycolic acid can yield 4-hydroxythiazole derivatives. ekb.eg Another common method involves reacting the cyanoacetamide with phenyl isothiocyanate in the presence of a base like potassium hydroxide (B78521), followed by treatment with a halogenated compound to induce cyclization. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| N-Aryl Cyanoacetamide | Thioglycolic Acid | 4-Hydroxythiazol-2-yl-acetamide |

| N-Aryl Cyanoacetamide | Phenyl Isothiocyanate / Halo-compound | Substituted Thiazole |

Pyrazoles: The synthesis of pyrazoles often involves the reaction of the active methylene group with hydrazine derivatives or the coupling of the acetamide (B32628) with diazonium salts. researchgate.net When N-aryl cyanoacetamides are treated with diazonium salts, they form arylhydrazono intermediates. These intermediates can then be cyclized, for example, by reacting with hydrazine hydrate, to form aminopyrazole derivatives. researchgate.net

| Starting Material | Reagents | Product Type |

| N-Aryl Cyanoacetamide | 1. Diazonium Salt; 2. Hydrazine Hydrate | Aminopyrazole |

| N-Aryl Cyanoacetamide | N,N-dimethylformamide dimethyl acetal (DMF-DMA), then Hydrazine derivative | Substituted Pyrazole |

Thiophenes: Thiophene synthesis can be achieved via the Gewald reaction. This multicomponent reaction typically involves the condensation of a cyanoacetamide derivative with a ketone or aldehyde and elemental sulfur in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. The reaction proceeds through a Knoevenagel condensation followed by Michael addition of sulfur and subsequent cyclization to form a highly substituted 2-aminothiophene ring. researchgate.net

Furans: While less commonly cited for this specific synthon, the general reactivity of the active methylene group in 2-cyano-N-arylacetamides allows for the synthesis of furan (B31954) derivatives. A plausible pathway involves reaction with α-haloketones. The initial alkylation of the active methylene group followed by an intramolecular cyclization via nucleophilic attack of the enolate oxygen onto the carbonyl carbon of the former ketone would yield a substituted furan ring.

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyridazines, Pyrimidines, Oxazines)

This compound is an effective building block for various six-membered nitrogen- and oxygen-containing heterocycles.

Pyridines: Substituted pyridines, particularly 2-pyridones, are readily synthesized from N-aryl cyanoacetamides. A common strategy involves the reaction with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds like acetylacetone in the presence of a base catalyst such as piperidine or triethylamine. ekb.egresearchgate.net Multicomponent reactions, for example, reacting an N-aryl cyanoacetamide with an aldehyde and malononitrile, also provide an efficient route to highly functionalized pyridine derivatives. ekb.eg

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| N-Aryl Cyanoacetamide | Acetylacetone | Piperidine | Pyridine-2-one |

| N-Aryl Cyanoacetamide | Benzylidene malononitrile | Basic medium | Dihydropyridine |

| N-Aryl Cyanoacetamide | Chalcone (α,β-unsaturated ketone) | Piperidine | 3-Cyano-2-pyridone |

Pyridazines: The synthesis of pyridazines can be achieved from the arylhydrazono intermediates derived from the reaction of 2-cyano-N-arylacetamides with diazonium salts. These intermediates, upon reaction with reagents like malononitrile or ethyl cyanoacetate (B8463686), can undergo cyclization to form substituted pyridazine derivatives. researchgate.net

Pyrimidines: Pyrimidine rings can be constructed by reacting N-aryl cyanoacetamides with amidine derivatives. The bifunctional nature of both reactants allows for a condensation reaction that forms the pyrimidine core. ekb.eg Another synthetic route involves the reaction with disodium cyanocarbonimidodithioate, which, after initial reaction and acidification, yields pyrimidine-4-thiol derivatives. researchgate.net

Oxazines: The synthesis of oxazine derivatives from N-aryl cyanoacetamides has been reported. For example, the reaction of an N-substituted-2-cyanoacetamide with phenacyl bromide can form a butanamide intermediate. This intermediate can then be cyclized by treatment with hydroxylamine hydrochloride in the presence of a base to yield a 2H-1,2-oxazine-5-carboxamide derivative. researchgate.net

Synthesis of Fused Heterocyclic Systems

The versatility of 2-cyano-N-arylacetamides extends to the synthesis of fused heterocyclic systems, where the initial heterocycle formed from the acetamide synthon is further annulated. For example, N-aryl cyanoacetamides can react with salicylaldehyde (B1680747) derivatives to form chromene (benzopyran) systems. ekb.eg Specifically, reaction in acetic acid can yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg Furthermore, these synthons are used to produce more complex fused systems like pyrano[2,3-d]pyrimidines and chromeno[2,3-b]pyridines, demonstrating their utility in building molecular complexity. researchgate.net

Cyanomethylation in Organic Transformations

Based on a review of the available scientific literature, the primary application of this compound and related N-aryl cyanoacetamides in organic synthesis is as a multifunctional building block for constructing heterocyclic rings. These compounds typically incorporate the entire NC-CH-C=O fragment or a significant portion thereof into the final product. The use of this class of compounds specifically as cyanomethylating agents, which would involve the transfer of only a cyanomethyl (-CH2CN) group to a substrate, is not a well-documented or common transformation.

Intermediates for Complex Molecular Architectures (e.g., Macrocycles)

The role of this compound as a synthon is predominantly in the construction of monocyclic and fused heterocyclic systems as described previously. Its application as a key intermediate in the synthesis of complex macrocyclic architectures is not widely reported in the surveyed chemical literature. The reactivity of the cyanoacetamide moiety is typically exploited for ring-forming reactions that lead to aromatic or partially saturated 5- and 6-membered rings rather than large macrocycles.

Role in the Synthesis of N-Aryl Amides

The compound this compound is itself an N-aryl amide, and its synthesis is a key step that makes it available as a synthon for further reactions. The most common and direct method for the synthesis of N-aryl cyanoacetamides is the reaction of an aniline derivative with an active cyanoacetylating agent. ekb.egresearchgate.net For the title compound, this involves the condensation of m-toluidine (B57737) with either cyanoacetic acid or an ester derivative like ethyl cyanoacetate. researchgate.netchemicalbook.comnih.gov This reaction forms the stable amide bond and provides the foundational N-aryl acetamide structure that is crucial for all its subsequent applications in heterocyclic synthesis. ekb.eg

| Amine | Cyanoacetylating Agent | Product |

| m-Toluidine | Cyanoacetic Acid | This compound |

| m-Toluidine | Ethyl Cyanoacetate | This compound |

Derivatization and Chemical Transformations of 2 Cyano N 3 Methylphenyl Acetamide Core

Condensation with Aldehydes and Ketones (e.g., Schiff Bases, Furan (B31954) Derivatives)

The active methylene (B1212753) group in 2-cyano-N-(3-methylphenyl)acetamide, flanked by the electron-withdrawing nitrile and carbonyl groups, is highly acidic and serves as a key site for condensation reactions with aldehydes and ketones. These reactions, often catalyzed by a base, lead to the formation of a variety of important heterocyclic and acyclic compounds.

One of the most common transformations is the Knoevenagel condensation , which involves the reaction of the active methylene group with an aldehyde or ketone. For instance, the reaction of N-aryl-2-cyanoacetamides with aromatic aldehydes in the presence of a catalyst can yield α,β-unsaturated cyanoacetamide derivatives. While specific studies on this compound are not extensively documented in this context, the general reactivity of N-aryl-2-cyanoacetamides suggests that it would readily undergo such condensations. For example, the microwave-assisted Knoevenagel condensation of 2-cyanoacetamide (B1669375) with various benzaldehydes in the presence of ammonium (B1175870) acetate (B1210297) has been shown to produce the corresponding benzylidenecyanoacetamides in good yields.

Furthermore, condensation reactions of cyanoacetamide derivatives with salicylaldehyde (B1680747) can lead to the formation of 2-imino-chromene-3-carboxamides . In a typical reaction, treatment of an N-(substituted-phenyl)-2-cyanoacetamide with salicylaldehyde in boiling acetic acid results in the cyclized product. ekb.eg This transformation highlights the utility of the cyanoacetamide core in constructing complex heterocyclic systems.

The synthesis of furan derivatives is another important application of condensation reactions involving the 2-cyanoacetamide scaffold. The reaction of α-hydroxyketones with cyanoacetamides in the presence of a base like sodium ethoxide can afford 2,5-dihydro-2-oxofuran-3-carboxamides. researchgate.net This reaction proceeds through an initial condensation followed by an intramolecular cyclization. A novel method for the determination of 2-cyanoacetamide involves its derivatization with 2-hydroxyacetophenone (B1195853) to form a fluorescent 2-amino-4-phenylfuran-3-carboxamide, a reaction that could be adapted for analytical purposes for N-substituted derivatives as well.

It is important to note that the reactivity of the active methylene group can be influenced by the nature of the N-substituent. For instance, an N-methyl group has been observed to increase the pKa of the active methylene protons in 2-cyano-N-methylacetamide, which can in turn affect its reactivity in condensation reactions.

Reactions with Electrophiles and Nucleophiles at Different Sites

The this compound molecule possesses multiple sites susceptible to attack by both electrophiles and nucleophiles. The primary sites for nucleophilic attack are the electrophilic carbon atoms of the nitrile and carbonyl groups. Conversely, the active methylene group and the amide nitrogen can act as nucleophiles. The aromatic ring can also undergo electrophilic substitution, although this is less commonly exploited in the context of derivatization of the cyanoacetamide core.

The active methylene group, being the most nucleophilic carbon center, readily reacts with various electrophiles. researchgate.net For example, cyanoacetamide derivatives can react with aryl diazonium salts in a coupling reaction to yield azo compounds. researchgate.net These reactions typically occur at the active methylene position.

The nitrile and carbonyl groups are the primary electrophilic centers. Nucleophilic addition to the nitrile carbon is a common reaction, often leading to the formation of heterocyclic systems. For example, the reaction of N-(4-substitutedphenyl)-2-cyanoacetamide with thioglycolic acid can lead to the formation of thiazole (B1198619) derivatives. ekb.eg Similarly, reaction with bidentate nucleophiles can be used to construct a variety of five- and six-membered rings.

The amide nitrogen, while generally less nucleophilic than the active methylene group, can also participate in reactions. For instance, N-acylation can occur under specific conditions. The relative reactivity of the different nucleophilic and electrophilic sites can often be controlled by the choice of reagents and reaction conditions.

A summary of potential reaction sites is presented in the table below:

| Reaction Site | Type of Reagent | Potential Products |

| Active Methylene (-CH2-) | Electrophiles (e.g., Aldehydes, Diazonium salts) | Knoevenagel condensation products, Azo compounds |

| Nitrile Carbon (-C≡N) | Nucleophiles (e.g., Thiols, Amines) | Thiazoles, Pyrimidines, other heterocycles |

| Carbonyl Carbon (-C=O) | Nucleophiles | Addition products, potential for ring formation |

| Amide Nitrogen (-NH-) | Electrophiles | N-acylated or N-alkylated products |

| Aromatic Ring | Electrophiles | Substituted aromatic derivatives |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids and amines. These transformations significantly expand the synthetic utility of the parent molecule.

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org Acid-catalyzed hydrolysis, typically carried out by heating with a dilute acid like hydrochloric acid, results in the formation of the corresponding carboxylic acid, in this case, 2-carboxy-N-(3-methylphenyl)acetamide. libretexts.org The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed. nih.gov

Alkaline hydrolysis, on the other hand, which involves heating with a base such as sodium hydroxide (B78521) solution, initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org It is sometimes possible to selectively hydrolyze the nitrile to the primary amide under milder basic conditions. google.com

Reduction of the nitrile group provides access to primary amines. A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively convert nitriles to primary amines. bldpharm.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. Other reducing agents, such as catalytic hydrogenation (e.g., using a palladium or nickel catalyst) or other metal hydrides, can also be used. ekb.eg The resulting product from the reduction of this compound would be 3-amino-N-(3-methylphenyl)propanamide.

These functional group interconversions are summarized in the table below:

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | H3O+, heat | 2-Carboxy-N-(3-methylphenyl)acetamide |

| Nitrile to Carboxylate Salt | 1. NaOH, heat; 2. H3O+ | Sodium 2-carboxy-N-(3-methylphenyl)acetamide |

| Nitrile to Primary Amine | 1. LiAlH4; 2. H2O | 3-Amino-N-(3-methylphenyl)propanamide |

Regioselective Modifications and Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of regioselective strategies to achieve specific modifications. The relative reactivity of the different functional groups can be exploited to direct reactions to a particular site.

As discussed previously, the active methylene group is generally the most nucleophilic carbon center, making it the primary site for reactions with many electrophiles. researchgate.net However, the regioselectivity can be influenced by the reaction conditions and the nature of the reactants. For example, in reactions with unsymmetrical reagents, the formation of different regioisomers is possible.

In the synthesis of heterocyclic compounds, the choice of cyclization strategy is crucial for controlling the regiochemical outcome. For instance, in the reaction of cyanothioacetamide with unsymmetrical 1,3-diketones, the formation of isomeric pyridinethiones can occur. researchgate.net The regioselectivity of such reactions is often dependent on the structure of the diketone and the reaction conditions. researchgate.net

The development of transient directing groups is another strategy to achieve regioselective functionalization. For example, 2-amino-N-methyl-acetamide has been used as a transient directing group for the palladium-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes. rsc.org While this specific example does not involve this compound directly, it illustrates a powerful strategy that could potentially be adapted for the regioselective modification of the aromatic ring in this molecule.

Computational studies can also be employed to predict and understand the regioselectivity of reactions. For example, molecular electron density theory has been used to investigate the regioselectivity of [3+2] cycloaddition reactions involving nitrones and alkynes. nih.gov Such theoretical approaches can provide valuable insights for designing regioselective synthetic routes.

Derivatization for Analytical Purposes (e.g., Chromatography)

Chemical derivatization is often employed to improve the analytical properties of compounds for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). For a molecule like this compound, derivatization could be used to enhance its volatility for GC analysis or to improve its detectability in HPLC.

For GC analysis, polar functional groups such as the amide N-H can be derivatized to increase volatility. Silylation, for example, is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. bldpharm.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. bldpharm.com

For HPLC analysis, derivatization is often used to introduce a chromophore or a fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors, respectively. As mentioned earlier, a sensitive HPLC method for the determination of 2-cyanoacetamide has been developed based on its pre- or post-column derivatization with 2-hydroxyacetophenone to form a highly fluorescent furan derivative. This approach could likely be adapted for the analysis of this compound.

The choice of derivatization reagent and method depends on the specific analytical requirements and the functional groups present in the analyte. For instance, reagents that specifically target the amide or nitrile group could be used for selective derivatization.

The table below summarizes some potential derivatization strategies for the analytical determination of this compound:

| Analytical Technique | Derivatization Goal | Potential Reagent | Derivative Type |

| Gas Chromatography (GC) | Increase volatility | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-silylated amide |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV/Vis detection | Reagents with strong chromophores | Chromophoric derivative |

| High-Performance Liquid Chromatography (HPLC) | Enhance fluorescence detection | 2-Hydroxyacetophenone | Fluorescent furan derivative |

Advanced Research Directions and Challenges

Development of Green Chemistry Approaches for Synthesis

In alignment with the principles of sustainable chemistry, significant effort is being directed towards developing environmentally benign methods for the synthesis of 2-cyano-N-(3-methylphenyl)acetamide and its analogues. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

A prominent green strategy involves the use of microwave irradiation, which can accelerate reaction rates, improve product yields, and enhance selectivity. nih.gov Microwave-assisted synthesis often allows for solvent-free conditions, directly addressing the toxicity and flammability concerns associated with traditional organic solvents. nih.gov For instance, the Knoevenagel condensation, a key reaction for producing precursors to these amides, has been successfully performed using microwave irradiation, which aligns with eco-friendly principles. nih.gov

Another key area is the development of solvent-free reaction protocols. One-pot, multi-component cascade reactions performed without a solvent have been shown to produce complex heterocyclic compounds from 2-cyanoacetamides in high yields (up to 95%). rsc.org These methods are advantageous due to their operational simplicity and high atom economy. rsc.orgwikipedia.org The condensation of 2-hydroxybenzaldehydes with malononitrile, a related reaction, has been achieved using a solid support (triton-B adsorbed on flyash) under microwave irradiation, completely avoiding the use of toxic organic solvents. derpharmachemica.com

The traditional synthesis of this compound can involve heating m-toluidine (B57737) and ethyl cyanoacetate (B8463686) at high temperatures (120-200°C). patsnap.com Green alternatives focus on replacing high-boiling point solvents and harsh conditions with more sustainable options, such as water-based media or recyclable catalysts. acs.org

Catalyst Design for Enhanced Reactivity and Selectivity

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. Research in this domain focuses on creating novel catalysts that offer improved performance under mild reaction conditions.

A diverse range of catalysts has been explored for reactions involving the cyanoacetamide core. Simple bases like piperidine (B6355638) have proven effective in catalyzing cascade reactions, while ammonium (B1175870) acetate (B1210297) is used in modified Knoevenagel reactions. nih.govrsc.org Inorganic compounds and materials such as ZnCl₂, clays, and silica (B1680970) gel have also been employed to facilitate these transformations. nih.gov

Recent advancements have seen the emergence of sophisticated catalytic systems. For example, NiCu@MWCNT (Nickel-Copper decorated Multi-Walled Carbon Nanotubes) has been demonstrated as an effective catalyst that operates under mild conditions. nih.gov The use of such nanocatalysts represents a significant step forward in achieving higher efficiency and easier catalyst recovery.

The table below summarizes various catalysts used in the synthesis of cyanoacetamide derivatives and related reactions.

| Catalyst Type | Catalyst Example | Reaction Type | Advantages |

| Organic Base | Piperidine | Cascade Reaction | Effective for one-pot synthesis of pyridin-2-ones. rsc.orgresearchgate.net |

| Ammonium Salt | Ammonium Acetate (NH₄OAc) | Knoevenagel Condensation | Used with microwave irradiation for green synthesis. nih.gov |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Knoevenagel Condensation | Traditional catalyst for condensation reactions. nih.gov |

| Solid Supports | Clays, Silica Gel | Knoevenagel Condensation | Heterogeneous catalysts, easy to separate. nih.gov |

| Nanocatalyst | NiCu@MWCNT | Knoevenagel Condensation | High efficacy under mild conditions. nih.gov |

| Reusable Catalyst | Piperidinium Acetate | One-pot Synthesis | Enables greener reaction processes. researchgate.net |

Exploration of Novel Reaction Pathways and Cascade Reactions

A major frontier in the chemistry of 2-cyanoacetamides is the discovery of novel reaction pathways and the design of elegant cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org This approach significantly increases molecular complexity from simple starting materials in an efficient manner. wikipedia.org

Researchers have successfully designed multi-component, solvent-free cascade reactions starting from 2-cyanoacetamides to regioselectively synthesize complex molecules like pyridin-2-ones bearing quaternary centers. rsc.org These one-pot procedures are highly valued for their simplicity, high yields, and the generation of products with potential biological activity. rsc.org

The Gewald three-component reaction is another versatile pathway, reacting cyanoacetamides with an aldehyde or ketone and elemental sulfur to produce 2-aminothiophene-3-carboxamides. nih.gov This reaction is notable for its operational simplicity and tolerance of a wide array of functional groups, providing access to a vast chemical space of heterocyclic compounds. nih.gov

Furthermore, cascade reactions initiated by higher-order cycloadditions have been developed. For example, polyenolates generated from precursors like alkylidenemalononitriles can undergo a cascade involving an [10 + 2]-higher-order cycloaddition, followed by a Michael addition and an aldol (B89426) condensation, to construct complex polycarbocyclic scaffolds with high stereoselectivity. rsc.org Such intricate transformations highlight the potential of cyanoacetamide-related structures to participate in complex, pre-programmed reaction sequences.

Structure-Reactivity Relationship Studies

Understanding the relationship between the molecular structure of N-aryl-2-cyanoacetamides and their chemical reactivity is crucial for predicting reaction outcomes and designing new synthetic strategies. Studies in this area investigate how electronic and steric factors influence the behavior of these molecules in chemical transformations.

The substituents on the aryl ring of N-aryl-2-cyanoacetamides play a critical role in modulating their reactivity. For instance, the presence of bulky groups can introduce significant steric hindrance, which can affect both the rate and the selectivity of a reaction. researchgate.net A study exploring the one-pot reaction of aryl aldehydes, malononitrile, and N-substituted 2-cyanoacetamides found that the steric bulk on the N-aryl group influenced the reaction pathway. Less sterically hindered reactants led to the formation of 6-amino-2-pyridone derivatives, while more sterically demanding groups could alter the product outcome. researchgate.net

Computational Design of New Reactions and Molecular Systems

Computational chemistry has become an indispensable tool for modern chemical research, offering deep insights into reaction mechanisms and molecular properties that are often difficult to obtain through experiments alone. In the context of this compound and its derivatives, computational methods are increasingly used to guide synthetic efforts.

In silico techniques, such as Density Functional Theory (DFT), are employed to calculate molecular orbital properties, predict reaction pathways, and analyze the stability of intermediates and transition states. nih.govarxiv.org For example, DFT calculations have been used to investigate the molecular properties of novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, complementing experimental findings. nih.gov Such studies can help elucidate the electronic structure and reactivity of these compounds, aiding in the design of new molecules with desired characteristics.

Computational studies can also characterize the potential energy surface of reactions involving cyano-containing compounds. Research on the reaction between cyanoacetylene (B89716) and the cyano radical used various ab initio methods to map the minimum energy path, providing a detailed understanding of the reaction dynamics. arxiv.org By comparing different computational methods, researchers can identify the most accurate models for describing specific chemical systems, such as finding that the B2PLYP method gives a better description of saddle point geometries in certain reactions. arxiv.org This predictive power allows for the computational design of new reactions and molecular systems, accelerating the discovery process and reducing the need for extensive empirical screening.

Q & A

What are the recommended synthetic routes and optimization strategies for 2-cyano-N-(3-methylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, a related compound, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, is synthesized via substitution, reduction, and condensation steps under alkaline and acidic conditions . Key optimization strategies include:

- Reagent selection : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield improvement : Temperature control (0–5°C for intermediate steps) and stoichiometric balancing of reactants.

How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to identify characteristic peaks (e.g., –CH₂–CN at δ 3.30 ppm, aromatic protons at δ 6.9–7.24 ppm) .

- Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~219.25 for analogs) .

- FT-IR : Detect functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- X-ray crystallography : For crystal structure determination using SHELX software (e.g., SHELXL-2018 for refinement) .

What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

For anticancer activity:

- Cell viability assays : Use CCRF-CEM (leukemia) and SR cell lines with MTT or resazurin-based protocols. IC₅₀ values are calculated via dose-response curves (e.g., 10–100 µM range) .

- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS generation measurements using DCFH-DA probes .

For pesticidal activity: - Larval toxicity assays : Test against Spodoptera frugiperda with LC₅₀ determination via probit analysis .

How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

- In vitro toxicity screening : Use HepG2 (liver) and HEK293 (kidney) cell lines to assess cytotoxicity (EC₅₀) .

- Ames test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .

- Environmental toxicity : Follow OECD guidelines for aquatic toxicity using Daphnia magna .

What computational approaches are effective in studying the molecular interactions of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase (PDB ID: 3LXE). Key interactions include hydrogen bonding with Thr199 and hydrophobic contacts .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC validation :

- Stability testing : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

What crystallographic strategies are recommended for resolving the crystal structure of this compound?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXT for direct methods and SHELXL-2018 for refinement.

- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and ADDSYM analysis for missed symmetry .

How can mechanistic studies elucidate the enzyme inhibition properties of this compound?

Methodological Answer:

- Enzyme kinetics : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots for targets like carbonic anhydrase.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .

- Site-directed mutagenesis : Validate key residues (e.g., Thr199 in carbonic anhydrase) .

What methodologies assess the hydrolytic stability of this compound?

Methodological Answer:

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 37°C. Monitor via HPLC for degradation products (e.g., cyanoacetic acid).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics .

- LC-MS/MS : Identify hydrolysis products (e.g., N-(3-methylphenyl)acetamide) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the phenyl ring .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

- Pharmacophore mapping : Identify essential features (e.g., cyano group for H-bond acceptance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.